molecular formula C8H16F2N2O B2875496 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine CAS No. 1866507-83-6

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine

Cat. No.: B2875496
CAS No.: 1866507-83-6
M. Wt: 194.226
InChI Key: OLMFDQSJJRJOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine” is a chemical compound with the CAS Number: 1866507-83-6 . It has a molecular weight of 194.22 . The IUPAC name for this compound is 4,4-difluoro-3-morpholinobutan-1-amine . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 194.22 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Catalysis

4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine plays a significant role in chemical synthesis, particularly in reactions involving copper(I)-catalyzed processes and the formation of complex organic structures. For instance, its reactivity with sulfur dioxide under specific conditions has led to the development of novel synthesis pathways for benzo[b]thiophene 1,1-dioxides, showcasing its utility in constructing sulfur-containing heterocycles with potential applications in drug development and materials science (Yong Luo et al., 2015). Additionally, its involvement in the copper(I)-catalyzed reaction with diaryl buta-1,3-diynes has been highlighted, further demonstrating its versatility in facilitating the synthesis of amino-substituted naphthalene derivatives (Hong-bin Sun et al., 2011).

Material Science and Luminescence

In material science, this compound is integral to the development of novel luminescent materials. Research involving ytterbium(III) beta-diketonate complexes has shown that variations in the fluorination of ligands, including those related to this compound, can significantly impact the luminescence properties of these complexes. This finding is crucial for the design of optical materials and devices, such as optical amplifiers, where the control of luminescence intensity and wavelength is essential (P. Martín‐Ramos et al., 2013).

Medicinal Chemistry and Drug Design

The compound's significance extends to medicinal chemistry, where it is a key precursor in the synthesis of novel antitumor agents. Research focusing on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has revealed its potential as an inhibitor of cancer cell proliferation. This application underscores the compound's role in developing new therapeutic agents targeting cancer (X. Ji et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFDQSJJRJOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.